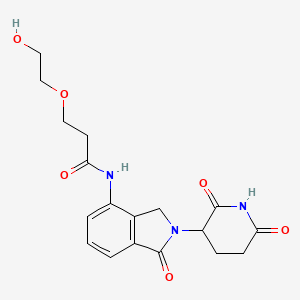

Lenalidomide-CO-PEG2-OH

Description

Lenalidomide-CO-PEG2-OH is a degradant building block designed for targeted protein degradation, particularly in the context of PROTACs (Proteolysis-Targeting Chimeras). It consists of three critical components:

- E3 ligase ligand: Lenalidomide, a derivative of thalidomide, binds cereblon (CRBN), an E3 ubiquitin ligase.

- Linker: A polyethylene glycol (PEG) chain with two ethylene glycol units (PEG2), enhancing solubility and spatial flexibility.

- Functional group: A terminal hydroxyl (-OH) group for conjugation with target protein ligands.

- Molecular formula: C₁₈H₂₁N₃O₆

- Molecular weight: 375.381 g/mol

- Purity: ≥95% (HPLC)

- Storage: Stable at 2–8°C for 12 months.

This compound enables the recruitment of CRBN to ubiquitinate disease-causing proteins, facilitating their proteasomal degradation. Its design balances stability, solubility, and ease of conjugation, making it a versatile tool in drug discovery.

Properties

Molecular Formula |

C18H21N3O6 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-hydroxyethoxy)propanamide |

InChI |

InChI=1S/C18H21N3O6/c22-7-9-27-8-6-16(24)19-13-3-1-2-11-12(13)10-21(18(11)26)14-4-5-15(23)20-17(14)25/h1-3,14,22H,4-10H2,(H,19,24)(H,20,23,25) |

InChI Key |

VHWKMVMITLIMHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-CO-PEG2-OH typically involves the following steps:

Preparation of Lenalidomide Intermediate: The intermediate is synthesized by cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.

PEGylation: The intermediate is then reacted with a PEG derivative under specific conditions to attach the PEG chain.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes:

Reduction of Lenalidomide Intermediate: Using metals such as zinc, iron, aluminum, or manganese in the presence of an organic acid.

Purification: The product is purified to meet pharmaceutical standards, ensuring a purity of more than 99.90% and minimal heavy metal residues.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG2-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PEG chain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidized Derivatives: Formed from oxidation reactions.

Reduced Derivatives: Formed from reduction reactions.

Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Lenalidomide-CO-PEG2-OH has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying PEGylation effects.

Biology: Employed in cell culture studies to investigate its immunomodulatory effects.

Mechanism of Action

Lenalidomide-CO-PEG2-OH exerts its effects through multiple mechanisms:

Immunomodulation: Alters cytokine production, regulates T cell co-stimulation, and enhances NK cell-mediated cytotoxicity.

Protein Degradation: Binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific proteins.

Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.

Comparison with Similar Compounds

Key Structural Differences

Insights :

- Linker Chemistry : PEG-based linkers (e.g., PEG2) improve solubility compared to alkyl chains (e.g., Lenalidomide-C5-NH₂ HCl).

- Functional Groups : Terminal -OH (this compound) vs. -COOH (Thalidomide-NH-PEG2-COOH) affects conjugation efficiency. -COOH facilitates covalent bonding with amines, while -OH requires activation for coupling.

- E3 Ligase Specificity : Lenalidomide derivatives target CRBN, whereas thalidomide-based compounds may exhibit broader off-target effects due to historical toxicity concerns.

Pharmacokinetic and Stability Considerations

Efficacy in PROTAC Development

Clinical Relevance

- While Lenalidomide (Revlimid®) is FDA-approved for hematologic malignancies (), its PEG2-OH derivative remains investigational. Phase 2 trials of similar compounds highlight dose-dependent efficacy and manageable toxicity (e.g., neutropenia).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.